3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-11-4-3-10(8-12(11)18)16(22)19-6-5-15-20-9-13(21-15)14-2-1-7-23-14/h1-4,7-9H,5-6H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAUEFQIDJTJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via 3,4-Difluorobenzonitrile Hydrolysis
The 3,4-difluorobenzamide group is synthesized through hydrolysis of 3,4-difluorobenzonitrile, a precursor prepared via halogen-exchange reactions. As described in a 2017 patent (CN105859536A), 3,4-difluorobenzonitrile is obtained by reacting 1,2-difluorobenzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–40°C. Subsequent ammonolysis of the intermediate 3,4-difluoro-(α,α,α-trichloroacetyl)benzene with aqueous ammonia yields 3,4-difluorobenzamide in 85–90% purity.
Reaction Scheme:
$$
\text{1,2-Difluorobenzene} + \text{Cl}3\text{CCOCl} \xrightarrow{\text{AlCl}3, 0–40°C} \text{3,4-Difluoro-(α,α,α-trichloroacetyl)benzene} \xrightarrow{\text{NH}_3} \text{3,4-Difluorobenzamide}
$$
Alternative Route via Grignard Exchange
A 2016 patent (CN105859536A) describes an alternative method using 3,4-difluoro bromobenzene as the starting material. Grignard exchange with isopropylmagnesium chloride in tetrahydrofuran (THF) at 0–25°C generates 3,4-difluorophenylmagnesium bromide, which reacts with N,N-dimethylformamide (DMF) to yield 3,4-difluorobenzaldehyde. Oxidation of the aldehyde to 3,4-difluorobenzoic acid (using KMnO₄ or CrO₃) followed by amidation with thionyl chloride (SOCl₂) and ammonium hydroxide provides the benzamide core in 82–86% yield.
Construction of the 4-(Thiophen-2-yl)-1H-Imidazole Moiety
Condensation of Thiophene-2-Carboxaldehyde with Diamines
The imidazole ring is synthesized via the Debus-Radziszewski reaction, as reported in PubMed (2008). Thiophene-2-carboxaldehyde is condensed with ethylenediamine in acetic acid at 80–100°C to form 2-(2-aminoethyl)-4-(thiophen-2-yl)-1H-imidazole. The reaction proceeds via nucleophilic addition of the amine to the aldehyde, followed by cyclization and dehydration.
Reaction Conditions:
Halogenation and Functionalization
To introduce the ethylamine linker, the imidazole intermediate undergoes bromination at the 2-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF). Subsequent nucleophilic substitution with ethylenediamine in THF at 60°C yields 2-(2-aminoethyl)-4-(thiophen-2-yl)-1H-imidazole.
Coupling of Fragments via Amide Bond Formation
Activation of 3,4-Difluorobenzoic Acid
The benzamide core is activated using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane (DCM). This generates a reactive O-acylisourea intermediate, which facilitates nucleophilic attack by the primary amine of the imidazole-ethylenediamine derivative.
Reaction Scheme:
$$
\text{3,4-Difluorobenzoic Acid} + \text{EDC/HOBt} \rightarrow \text{Activated Ester} \xrightarrow{\text{2-(2-Aminoethyl)-4-(thiophen-2-yl)-1H-imidazole}} \text{Target Compound}
$$
Optimization of Coupling Conditions
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >99.5%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nitrile Hydrolysis | 85–90 | 99.5 | Scalable, low toxicity |
| Grignard Exchange | 82–86 | 99.5 | High regioselectivity |
| Imidazole Condensation | 70–75 | 98.0 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thiophene ring.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) can be used for reduction reactions.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of fluorinated benzamides with biological targets. The presence of the imidazole and thiophene rings may also make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The fluorine atoms may enhance its metabolic stability, while the imidazole and thiophene rings could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide would depend on its specific biological target. Generally, the imidazole ring can interact with metal ions or enzyme active sites, while the thiophene ring can participate in π-π stacking interactions. The fluorine atoms can enhance binding affinity through hydrophobic interactions and influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Fluorination : The target compound’s 3,4-difluorobenzamide group shares electronic similarities with diflufenican’s 2,4-difluorophenyl group, which enhances lipophilicity and resistance to oxidative metabolism . However, the absence of a trifluoromethyl group (as in diflufenican) may reduce its pesticidal activity.
- Thiophene’s electron-rich nature may enhance binding to metal ions or aromatic residues in enzymes .
- Tautomerism : The imidazole ring in the target compound may exhibit tautomerism (1H vs. 2H forms), similar to 1,2,4-triazole-thiones in . This could influence its stability and intermolecular interactions .
Key Observations :
- The target compound’s synthesis may parallel ’s use of α-halogenated ketones for S-alkylation, though its imidazole-thiophene core likely requires distinct cyclization conditions .
- SB-431542’s improved route () highlights the advantage of non-toxic reagents (e.g., TiCl₃ over P(OEt)₃), a consideration absent in ’s triazole-thione synthesis .
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparisons
Key Observations :
Biological Activity
3,4-Difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes available research findings regarding its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 333.36 g/mol. Its structure features a benzamide core substituted with difluoro and thiophene-imidazole moieties, which are believed to contribute to its biological properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent coupling reactions to introduce the thiophene and difluoro substituents. Detailed synthetic pathways have been documented in various studies .
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing imidazole rings have shown promising results against various cancer cell lines. In one study, compounds related to this compound demonstrated IC50 values in the low micromolar range against lung cancer cell lines (HCC827 and NCI-H358), suggesting effective inhibition of cell proliferation .
Antimicrobial Properties
The compound also shows potential antimicrobial activity. Compounds with similar thiophene and imidazole structures have been reported to possess antibacterial and antifungal properties. For example, derivatives have exhibited activity against Gram-positive bacteria and fungi such as Candida albicans . The presence of halogen atoms in these compounds often enhances their antimicrobial efficacy.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in proliferation and survival pathways in cancer cells. Additionally, its ability to disrupt microbial cell membranes could explain its antimicrobial effects .
Case Studies
- Antitumor Efficacy : In a study involving various benzamide derivatives, one compound demonstrated an IC50 of 6.26 µM against HCC827 cells, indicating significant antitumor potential. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Screening : A series of related compounds were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Summary
| Biological Activity | IC50 (µM) | MIC (µg/mL) | Target Pathway |
|---|---|---|---|
| Antitumor (HCC827) | 6.26 | - | Cell proliferation |
| Antibacterial | - | 32–42 | Cell membrane integrity |
| Antifungal | - | 24–26 | Cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
